molecular formula C12H10F3N3O B2358544 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one CAS No. 1013851-91-6

1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one

Cat. No.: B2358544
CAS No.: 1013851-91-6
M. Wt: 269.227
InChI Key: AHKLFJLIEVSRHC-UHFFFAOYSA-N
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Description

1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a pyridine ring.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in the development of new pharmaceuticals or agrochemicals .

Preparation Methods

The synthesis of 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with 5-(trifluoromethyl)pyridin-2-amine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents such as acetonitrile and ethanol, with temperature control being crucial to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness. These methods often involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one can be compared with other similar compounds, such as:

  • 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}methan-1-one
  • 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}propan-1-one

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the pyrazole ring. The unique combination of the trifluoromethyl group and the specific positioning of the substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-7-10(8(2)19)6-17-18(7)11-4-3-9(5-16-11)12(13,14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKLFJLIEVSRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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